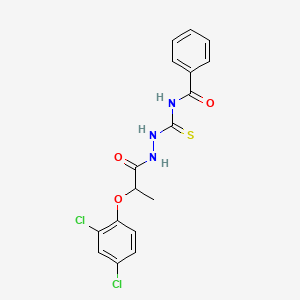
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide, also known as DTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Global Trends in 2,4-D Research
Analysis of the scientific literature reveals significant advancements in the understanding of 2,4-D (2,4-dichlorophenoxyacetic acid) toxicity and mutagenicity. Research led by Zuanazzi et al. (2020) employed scientometric review techniques to map out the global contributions and trends in this area. The study highlighted the United States, Canada, and China as leading contributors to research on 2,4-D. Key areas of focus have been identified as occupational risk, neurotoxicity, resistance or tolerance to herbicides, impacts on non-target species, and molecular imprinting strategies. Future research directions are suggested to concentrate on molecular biology, especially gene expression, and assessment of exposure in human or other vertebrate bioindicators, alongside pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment in the Pesticide Industry
In the context of environmental protection and resource reclamation, Goodwin et al. (2018) reviewed the treatment options for managing wastewater produced by the pesticide industry, with a focus on 2,4-D and other chlorophenoxy herbicides. The study emphasized the effectiveness of biological processes and granular activated carbon in removing up to 80-90% of toxic pollutants from high-strength wastewaters. This research underscores the importance of experimental evaluation of treatment processes for designing efficient and cost-effective wastewater treatment plants (Goodwin, Carra, Campo, & Soares, 2018).
Microbial Biodegradation of 2,4-D
Magnoli et al. (2020) provided an overview of the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). The study highlights the advantages of utilizing microbial processes for the remediation of environments contaminated with 2,4-D, thus protecting public health and preventing environmental pollution. This perspective aligns with the need for sustainable and environmentally friendly approaches to manage pesticide residues in agricultural settings (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Sorption of 2,4-D to Soil and Minerals
Research by Werner, Garratt, and Pigott (2012) delved into the sorption dynamics of 2,4-D and related phenoxy herbicides to various soil components. Their comprehensive review of soil-water distribution coefficients provides valuable insights into how 2,4-D interacts with soil organic matter and iron oxides, which are crucial for understanding its environmental mobility and persistence. This work is foundational for developing strategies to mitigate the environmental impact of 2,4-D and similar herbicides (Werner, Garratt, & Pigott, 2012).
Mécanisme D'action
Target of Action
Compounds similar to “2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide” often target specific enzymes or receptors in the body. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with a similar structure, is known to mimic natural auxin, a type of plant hormone .
Mode of Action
The compound “2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide” might interact with its targets by binding to them, thereby altering their function. This could lead to changes in cellular processes .
Biochemical Pathways
Similar compounds often affect pathways related to growth and development .
Result of Action
Similar compounds often lead to changes in cell growth and development .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide”. For example, the efficacy of similar compounds can be influenced by the pH of the environment .
Propriétés
IUPAC Name |
N-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-10(25-14-8-7-12(18)9-13(14)19)15(23)21-22-17(26)20-16(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,23)(H2,20,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJHTGUCHYJAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC(=O)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

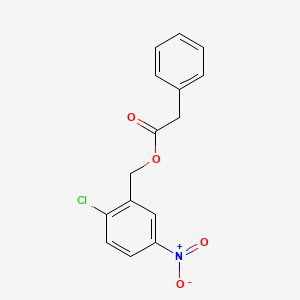
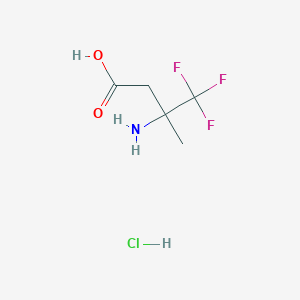

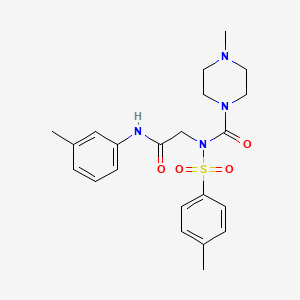
![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)

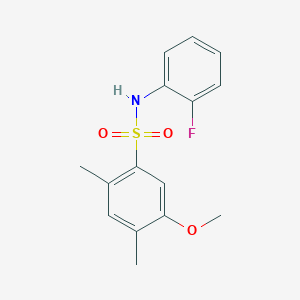
![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)

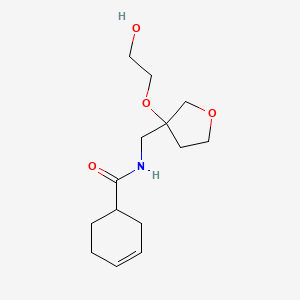
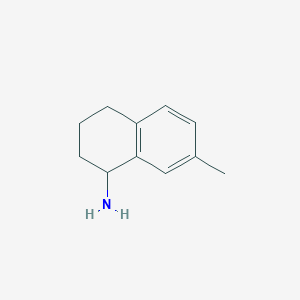
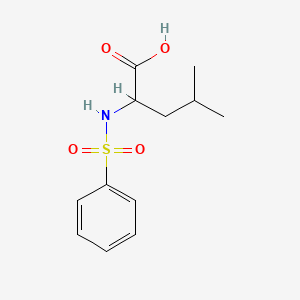
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)
